N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide is a structurally complex molecule featuring a tetrahydrothiophene-1,1-dioxide moiety linked via an amide bond to a benzamide scaffold. The benzamide group is further substituted with a (Z)-configured thiazolidinone ring containing methyl, oxo, and thioxo functional groups.
The synthesis of such compounds typically involves coupling reactions between activated carboxylic acids (e.g., benzoic acid derivatives) and amines, facilitated by reagents like N-ethyl-N’-(dimethylaminopropyl)-carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in polar aprotic solvents such as N,N-dimethylformamide (DMF) . The Z-configuration of the thiazolidinone methylidene group is critical for maintaining planar geometry, which may enhance π-π stacking interactions in biological systems.
Properties
Molecular Formula |
C16H16N2O4S3 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzamide |
InChI |
InChI=1S/C16H16N2O4S3/c1-18-15(20)13(24-16(18)23)8-10-2-4-11(5-3-10)14(19)17-12-6-7-25(21,22)9-12/h2-5,8,12H,6-7,9H2,1H3,(H,17,19)/b13-8- |
InChI Key |
ILWHRHQLOBXAKF-JYRVWZFOSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)NC3CCS(=O)(=O)C3)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NC3CCS(=O)(=O)C3)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the thiazolidinone moiety and the dioxidotetrahydrothiophene group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone moiety to its corresponding thiazolidine.
Substitution: The benzamide core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular components.
Comparison with Similar Compounds
4-Methyl-N-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide (MFCD02338778)
- Structure : Replaces the tetrahydrothiophene dioxide group with a 1-methyl-2-oxoindole substituent.
3-Hydroxy-N-[(5Z)-4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide (MFCD01166004)
- Structure : Features a 3-hydroxybenzamide group and a 2-oxoindoline substituent.
- Impact: The hydroxyl group enhances hydrogen-bond donor capacity, improving interactions with polar residues in target proteins. The oxoindoline ring may confer greater conformational rigidity compared to the tetrahydrothiophene dioxide system .
Modifications to the Thiazolidinone Ring
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives
- Structure: Utilizes an (E)-configured thiazolidinone with 2,4-dioxo groups instead of 3-methyl-4-oxo-2-thioxo substituents.
- Impact: The E-configuration disrupts planarity, reducing π-π stacking efficiency.
2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide (ZINC1799475)
- Structure: Incorporates a chloro substituent on the benzamide and a 3-methoxy-4-propoxybenzylidene group on the thiazolidinone.
- Impact : The chloro group increases lipophilicity, favoring membrane permeability, while the bulky propoxy substituent may sterically hinder interactions with flat binding sites .
Structural and Electronic Effects of the Tetrahydrothiophene-1,1-dioxide Group
The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound introduces a sulfone moiety, which:
- Enhances polarity , improving solubility in polar solvents.
- Adopts a chair conformation, reducing ring strain compared to non-sulfonated analogs.
- Participates in hydrogen bonding via sulfonyl oxygen atoms, as seen in related spirocyclic compounds like 1,7-dithia-4-azaspiro[4.4]nonan-3-one 7,7-dioxides .
Comparative Data Table
Research Findings and Implications
- Stereochemistry : The Z-configuration in the target compound and analogs (e.g., ) is critical for maintaining planar geometry, optimizing interactions with flat binding sites in enzymes.
- Sulfone vs. Indole : The tetrahydrothiophene dioxide group improves solubility but may reduce membrane permeability compared to indole-containing analogs .
- Synthetic Challenges : Bulky substituents (e.g., propoxy in ) require optimized coupling conditions to avoid steric hindrance during amide bond formation.
Methodological Considerations
Structural characterization of these compounds relies heavily on X-ray crystallography using software suites like SHELXL and WinGX for refinement and visualization . For example, the crystal structure of the related thiosemicarbazone derivative () confirmed the Z-configuration via anisotropic displacement parameters .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrothiophene moiety and a thiazolidinone derivative. The molecular formula is with a molecular weight of 465.6 g/mol. The presence of sulfur and nitrogen heteroatoms in its structure is significant for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit substantial antibacterial properties. For instance, compounds similar to this compound have shown activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Data
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | 0.004–0.03 | 0.008–0.06 | E. cloacae |
| Compound B | 0.02 | 0.04 | S. aureus |
| N-(1,1-dioxidotetrahydrothiophen...) | TBD | TBD | TBD |
The most active compounds in related studies exhibited MIC values significantly lower than traditional antibiotics such as ampicillin, indicating a promising potential for clinical applications .
Antifungal Activity
In addition to antibacterial properties, the compound has been evaluated for antifungal activity. It has shown effectiveness against various fungal strains, with minimal inhibitory concentrations (MICs) indicating strong antifungal potential.
Table 2: Antifungal Activity Data
| Compound | MIC (mg/mL) | Target Fungi |
|---|---|---|
| Compound A | 0.004–0.06 | T. viride |
| Compound B | 0.03 | A. fumigatus |
| N-(1,1-dioxidotetrahydrothiophen...) | TBD | TBD |
The results suggest that the compound could be effective against resistant fungal strains, providing an avenue for further research in antifungal therapies .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have been shown to inhibit cell proliferation in cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer).
Table 3: Anticancer Activity Data
These findings indicate that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, which are critical in cancer treatment strategies.
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall formation.
- Interference with Fungal Cell Membranes : The compound may alter membrane integrity in fungal cells.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
